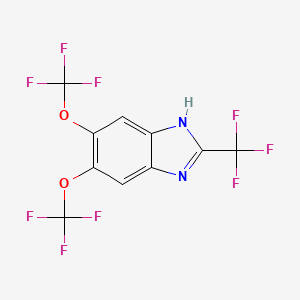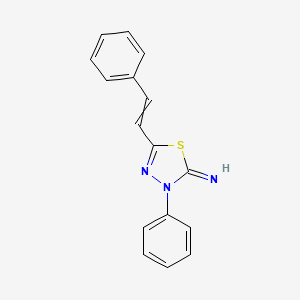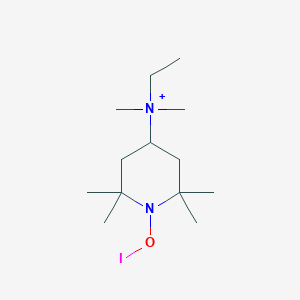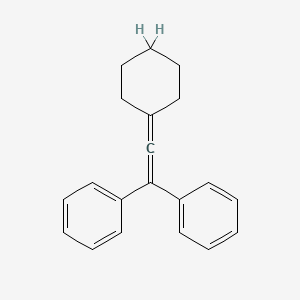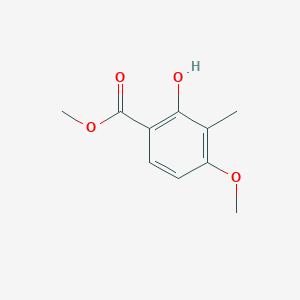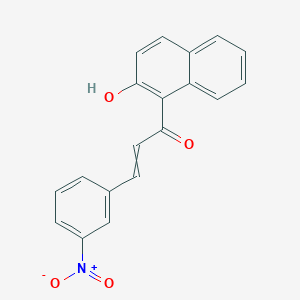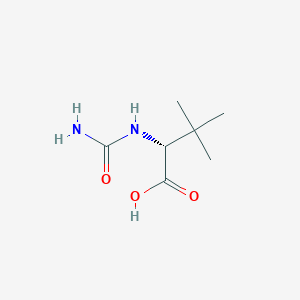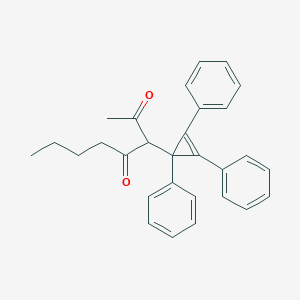
2,4-Dichloro-1-(2-methoxyethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-1-(2-methoxyethoxy)benzene is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of two chlorine atoms and a 2-methoxyethoxy group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-1-(2-methoxyethoxy)benzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 1-(2-methoxyethoxy)benzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 4 positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of chlorine gas and other reactive intermediates.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dichloro-1-(2-methoxyethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxyl or amino groups under appropriate conditions.
Oxidation Reactions: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms, yielding simpler benzene derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
- Substitution reactions can yield compounds like 2,4-dihydroxy-1-(2-methoxyethoxy)benzene.
- Oxidation can produce 2,4-dichloro-1-(2-methoxyethoxy)benzoic acid.
- Reduction can result in 1-(2-methoxyethoxy)benzene.
Applications De Recherche Scientifique
2,4-Dichloro-1-(2-methoxyethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-1-(2-methoxyethoxy)benzene involves its interaction with specific molecular targets. The chlorine atoms and the methoxyethoxy group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways .
Comparaison Avec Des Composés Similaires
2,4-Dichloro-1-methoxybenzene: Similar structure but lacks the ethoxy group.
2,4-Dichlorotoluene: Contains a methyl group instead of the methoxyethoxy group.
1,2-Dichlorobenzene: Chlorine atoms are adjacent, and it lacks the methoxyethoxy group
Uniqueness: 2,4-Dichloro-1-(2-methoxyethoxy)benzene is unique due to the presence of both chlorine atoms and the 2-methoxyethoxy group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
119015-50-8 |
|---|---|
Formule moléculaire |
C9H10Cl2O2 |
Poids moléculaire |
221.08 g/mol |
Nom IUPAC |
2,4-dichloro-1-(2-methoxyethoxy)benzene |
InChI |
InChI=1S/C9H10Cl2O2/c1-12-4-5-13-9-3-2-7(10)6-8(9)11/h2-3,6H,4-5H2,1H3 |
Clé InChI |
UXPXOISEGGABTB-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[1-(Benzylsulfanyl)cyclopropyl]cyclohexane-1,3-dione](/img/structure/B14297561.png)

![4-[(2-Methylbutanoyl)oxy]phenyl 4-(nonyloxy)benzoate](/img/structure/B14297572.png)
